molecular formula C18H26N2O3 B1327206 Ethyl 4-[3-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate CAS No. 898789-47-4

Ethyl 4-[3-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate

Cat. No.: B1327206
CAS No.: 898789-47-4
M. Wt: 318.4 g/mol
InChI Key: TVKZXXWGQOXSCQ-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate is a useful research compound. Its molecular formula is C18H26N2O3 and its molecular weight is 318.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Hydrogenation Studies

Ethyl 4-[3-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate has been studied in the context of hydrogenation reactions. Research by Slavinska et al. (2006) focused on hydrogenating ethyl esters of 4-phenyl- and (2-furyl)-substituted 2,4-dioxobutyric acids, leading to the formation of ethyl 4-R-2-hydroxy-4-oxobutyrates. The process used palladium black as a catalyst, resulting in significant yields of the phenyl derivative (Slavinska et al., 2006).

Antibacterial Activity

Patel et al. (2011) synthesized various ethyl-2-substituted phenyl hydrazono-3-oxobutyrate compounds and evaluated their antimicrobial activity against several bacterial and fungal species. The compounds were recognized based on analytical and spectral data and showed promising antibacterial properties (Patel, Patel & Shah, 2011).

Similarly, Kucukguzel et al. (1999) investigated ethyl 2-arylhydrazono-3-oxobutyrates for their antimicrobial properties. These compounds were tested against various bacterial strains and fungi, with some showing significant activity against Staphylococcus aureus (Kucukguzel et al., 1999).

Enzyme-Catalyzed Asymmetric Synthesis

Xia et al. (2013) explored the enzyme-catalyzed asymmetric synthesis of optically active esters using ethyl 4-phenyl-4-oxobutyrate. This research demonstrated the high enantioselectivity of certain microorganisms in reducing this compound to its hydroxy derivative, showcasing its potential in pharmaceutical intermediates (Xia et al., 2013).

Biosynthesis in Winemaking

Fagan et al. (1981) studied the biosynthesis of gamma-substituted-gamma-butyrolactones in film sherries, involving ethyl 4-oxobutyrate. This research confirmed pathways for the formation of various compounds in sherry, indicating the role of this chemical in the winemaking process (Fagan, Kepner & Webb, 1981).

Synthesis and Characterization of Derivatives

Several studies have focused on synthesizing and characterizing derivatives of ethyl 4-oxobutyrate. For instance, Stachulski (1991) described a synthetic scheme for converting ethyl 2-hydroxyimino-3-oxobutyrate into various derivatives, demonstrating the versatility of this compound in synthetic chemistry (Stachulski, 1991).

Pharmaceutical Intermediates

Danel et al. (1996) synthesized ethyl 2-alkyl-4-aryl-3-oxobutyrates for the development of novel anti-HIV-1 agents. These compounds showed promising activity against HIV-1, highlighting the pharmaceutical significance of ethyl 4-oxobutyrate derivatives (Danel et al., 1996).

Mechanism of Action

While the specific mechanism of action for Ethyl 4-[3-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate is not provided, similar compounds have shown promising neuroprotective and anti-inflammatory properties . These compounds have exhibited significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also showed promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Properties

IUPAC Name

ethyl 4-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-3-23-18(22)8-7-17(21)16-6-4-5-15(13-16)14-20-11-9-19(2)10-12-20/h4-6,13H,3,7-12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKZXXWGQOXSCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=CC(=C1)CN2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643458
Record name Ethyl 4-{3-[(4-methylpiperazin-1-yl)methyl]phenyl}-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898789-47-4
Record name Ethyl 4-{3-[(4-methylpiperazin-1-yl)methyl]phenyl}-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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